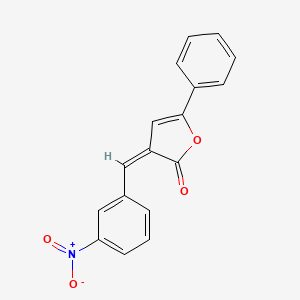
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile, also known as BFHAN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylonitrile family and contains a benzothiazole ring and a fluorophenyl group.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, which may contribute to its biological activities. For example, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition may lead to increased levels of acetylcholine, which has been linked to improved cognitive function.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has also been shown to exhibit anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile exhibits potent biological activities, making it a promising candidate for drug development. However, there are also limitations to using 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain studies. In addition, the potential side effects of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile are not well characterized, which may limit its use in clinical trials.
Orientations Futures
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile. One potential direction is to further investigate its mechanism of action and identify the molecular targets of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile. This information could be used to develop more potent and selective inhibitors of these targets. Another potential direction is to investigate the potential of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile as a therapeutic agent for various diseases, such as Alzheimer's disease, cancer, and microbial infections. Finally, further studies are needed to investigate the safety and potential side effects of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile, which will be important for its use in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile involves the reaction of 2-aminobenzothiazole with 4-fluorobenzaldehyde and acrylonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification by column chromatography. This method has been reported to yield high purity 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile in good yields.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit various biological activities, making it a promising compound for scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. These properties make 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile a potential candidate for drug development.
Propriétés
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWNGRNKSPDOCW-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)F)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)

![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)


![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


